6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid
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Overview
Description
6-Hydroxytricyclo[6220,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid is a complex organic compound with the molecular formula C13H14O3 This compound is characterized by its unique tricyclic structure, which includes a hydroxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by oxidation and hydrolysis steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[6.4.0.0(2,7)]dodecane: Similar tricyclic structure but lacks the hydroxy and carboxylic acid groups.
1,2,3,4-Tetrahydro-1,4-ethanonaphthalene-5-carboxylic acid: Shares the carboxylic acid group but differs in the overall structure.
Uniqueness
6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid is unique due to its combination of a tricyclic framework with both hydroxy and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-hydroxytricyclo[6.2.2.02,7]dodeca-2,4,6-triene-3-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c14-10-6-5-9(13(15)16)11-7-1-3-8(4-2-7)12(10)11/h5-8,14H,1-4H2,(H,15,16) |
InChI Key |
OHULPESFZWWENH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3=C(C=CC(=C23)O)C(=O)O |
Origin of Product |
United States |
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